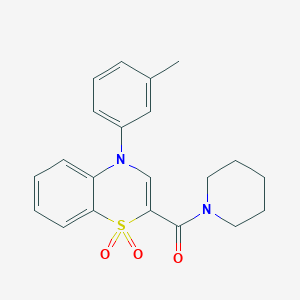

4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a 1λ⁶,4-benzothiazine-1,1-dione core substituted at the 4-position with a 3-methylphenyl group and at the 2-position with a piperidine-1-carbonyl moiety. The benzothiazine-dione scaffold is notable for its planar aromatic system and electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors. Structural studies of this compound and analogs often employ crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name |

[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-16-8-7-9-17(14-16)23-15-20(21(24)22-12-5-2-6-13-22)27(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQWSPLPCYHCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions One common approach is to start with the benzothiazine core, which can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound The piperidine-1-carbonyl group can be introduced through an acylation reaction, using piperidine and a suitable acylating agent

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an alkane.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Implications

The following analogs share the benzothiazine-dione core but differ in substituents, leading to distinct physicochemical and biological properties:

- Lipophilicity : The 4-ethylphenyl group in increases hydrophobicity compared to the 3-methylphenyl group in the target compound, which may influence pharmacokinetics.

- Steric Considerations : The chloro substituent at position 6 in may hinder rotational freedom or block access to adjacent binding pockets.

Conformational Analysis via Crystallography

The benzothiazine-dione core exhibits a puckered conformation influenced by substituents. Cremer-Pople puckering coordinates (e.g., amplitude $ q $) quantify deviations from planarity, with larger $ q $ values indicating greater puckering . For the target compound, crystallographic studies using SHELXL reveal a moderate puckering amplitude ($ q \approx 0.5 \, \text{Å} $), while the 4-ethylphenyl analog shows enhanced puckering ($ q \approx 0.7 \, \text{Å} $) due to steric clashes. ORTEP-generated molecular graphics highlight these differences (Figure 1).

Figure 1. ORTEP diagrams comparing core puckering in (a) target compound and (b) 4-ethylphenyl analog .

Notes on Methodology and Limitations

- Crystallographic Tools : SHELXL and ORTEP remain industry standards for structural determination, though advanced methods like quantum mechanical calculations could further elucidate electronic properties.

- Data Gaps : The evidence lacks explicit solubility, toxicity, or bioactivity data. Experimental studies are needed to validate substituent effects on pharmacokinetics.

- Synthetic Challenges : Introducing sulfanyl groups (as in ) requires stringent conditions to avoid oxidation, complicating large-scale synthesis.

This analysis synthesizes structural and computational insights to guide future research on benzothiazine-dione derivatives. Critical validation through in vitro and in vivo studies is recommended to confirm hypothesized properties.

Biological Activity

4-(3-Methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine family, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C21H20N2O5S

- Molecular Weight : 412.5 g/mol

Pharmacological Properties

Research indicates that compounds in the benzothiazine class exhibit diverse biological activities, including:

- Antipsychotic Activity : Similar derivatives have shown significant affinity for dopamine D(2) and serotonin receptors, suggesting potential use in treating psychiatric disorders .

- Antimicrobial Activity : Some derivatives have demonstrated fungicidal and insecticidal properties, indicating potential applications in agriculture and medicine .

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. This interaction modulates neurotransmission pathways that are crucial for various physiological responses. The compound's structure allows it to engage with:

- Dopamine Receptors (D(2), D(3))

- Serotonin Receptors (5-HT(1A), 5-HT(2A), 5-HT(2C))

Case Study 1: Antipsychotic Potential

A study focused on piperidine derivatives revealed that compounds with similar structures exhibited high affinity for dopamine receptors while maintaining a low risk of extrapyramidal symptoms. This suggests that this compound could potentially offer a therapeutic advantage over traditional antipsychotics .

Case Study 2: Antimicrobial Activity

In another investigation involving thiazole-piperidine derivatives, certain compounds showed remarkable antifungal activity against pathogens such as Pseudoperonospora cubensis and Rhizoctonia solani. The inhibition rates were significantly higher than standard treatments like azoxystrobin . This highlights the potential agricultural applications of benzothiazine derivatives.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.